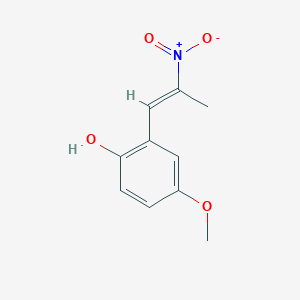
1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene is an organic compound with the molecular formula C10H11NO4 It is a nitroalkene derivative, characterized by the presence of a nitro group (-NO2) and a hydroxy group (-OH) attached to a methoxyphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene can be synthesized through the condensation of 2-hydroxy-5-methoxybenzaldehyde with nitroethane in the presence of a base such as ammonium acetate. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 1-(2-Hydroxy-5-methoxyphenyl)-2-aminopropane.
Oxidation: 1-(2-Hydroxy-5-methoxyphenyl)-2-nitroacetone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are explored for potential pharmacological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The hydroxy and methoxy groups contribute to the compound’s overall reactivity and binding affinity to specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Hydroxy-5-methoxyphenyl)ethanone: Similar structure but lacks the nitro group.
2-Hydroxy-5-methoxyacetophenone: Another related compound with a similar phenyl ring structure.
Uniqueness
1-(2-Hydroxy-5-methoxyphenyl)-2-nitropropene is unique due to the presence of both a nitro group and a hydroxy group on the methoxyphenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H11NO4 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
4-methoxy-2-[(E)-2-nitroprop-1-enyl]phenol |
InChI |
InChI=1S/C10H11NO4/c1-7(11(13)14)5-8-6-9(15-2)3-4-10(8)12/h3-6,12H,1-2H3/b7-5+ |
InChI-Schlüssel |
BQEJQPOSCPXSJC-FNORWQNLSA-N |
Isomerische SMILES |
C/C(=C\C1=C(C=CC(=C1)OC)O)/[N+](=O)[O-] |
Kanonische SMILES |
CC(=CC1=C(C=CC(=C1)OC)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


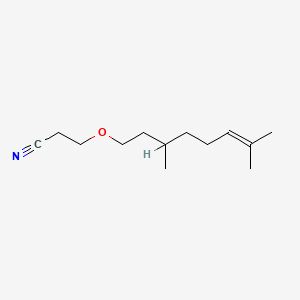
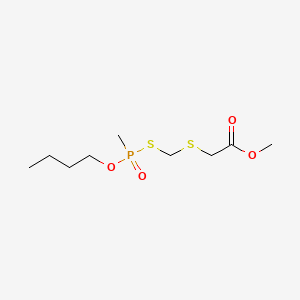


![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13766977.png)
![Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane](/img/structure/B13766979.png)
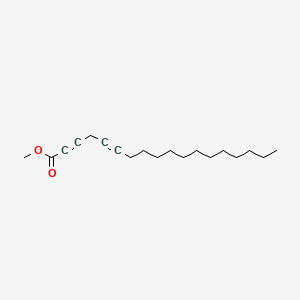
![1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone](/img/structure/B13766999.png)
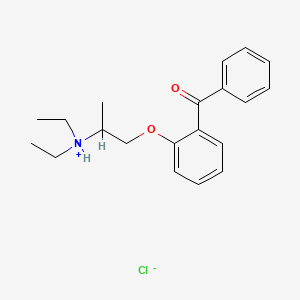

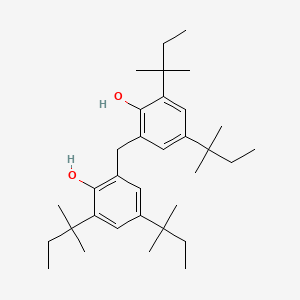
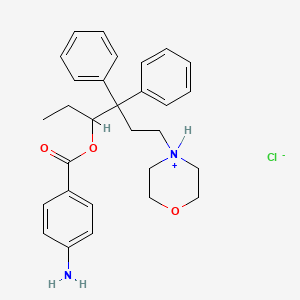
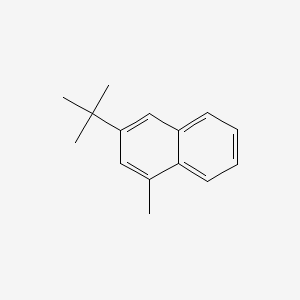
![4-[2-[(2-Hydroxypropyl)amino]ethyl]-alpha-methylpiperazine-1-ethanol](/img/structure/B13767018.png)
